2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is precisely defined as this compound. The molecular formula is established as C₁₀H₇ClN₂O₃, reflecting the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, two nitrogen atoms, and three oxygen atoms. The molecular weight is calculated as 238.63 grams per mole, which corresponds to the sum of atomic masses of all constituent elements.
The compound possesses several key identifiers that facilitate its recognition in chemical databases. The International Chemical Identifier string is InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15), while the corresponding International Chemical Identifier Key is SUVXWDJZJAVWEA-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC=C1C2=NOC(=N2)CC(=O)O)Cl, which provides a linear notation for the molecular structure. The compound is catalogued in the PubChem database under the Compound Identifier 1472625.
Alternative nomenclature and synonyms include the Chemical Abstracts Service number 478030-50-1, the ChEMBL identifier CHEMBL495441, and the catalog numbers DUA03050 and MFCD02102656. These multiple identifiers reflect the compound's presence across various chemical databases and research contexts. The systematic name clearly indicates the presence of a para-chlorinated phenyl ring attached to position 3 of the 1,2,4-oxadiazole core, with an acetic acid moiety connected to position 5 of the heterocyclic ring.
Crystallographic Characterization and Conformational Studies
While specific crystallographic data for this compound are not extensively documented in the available literature, computational three-dimensional conformational analysis reveals important structural features. The compound exhibits conformational flexibility, particularly around the methylene bridge connecting the oxadiazole ring to the carboxylic acid group. The three-dimensional conformer models indicate that the molecule can adopt multiple energetically favorable conformations.
Related oxadiazole compounds provide insight into potential crystallographic characteristics. For instance, studies on similar 1,2,4-oxadiazole derivatives have revealed that these compounds often form hydrogen-bonded networks in the solid state through carboxylic acid dimers and secondary interactions involving the nitrogen atoms of the oxadiazole ring. The presence of the chlorine substituent on the phenyl ring may influence the packing arrangements through halogen bonding interactions, which are increasingly recognized as important non-covalent forces in crystal engineering.
Conformational analysis of related 1,2,4-oxadiazole compounds shows that the heterocyclic ring typically maintains a planar geometry, with the attached substituents adopting orientations that minimize steric hindrance. The 4-chlorophenyl group likely exhibits restricted rotation around the carbon-carbon bond connecting it to the oxadiazole core, due to partial conjugation between the aromatic system and the heterocyclic ring. The acetic acid side chain provides additional conformational degrees of freedom, allowing the molecule to adapt to different binding environments or crystal packing requirements.
Comparative Analysis with Related Oxadiazole Isomers
The structural comparison with isomeric oxadiazole compounds reveals significant differences in both molecular geometry and potential biological activity. The 1,3,4-oxadiazole isomer, represented by 2-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetic acid, shares the same molecular formula C₁₀H₇ClN₂O₃ and identical molecular weight of 238.63 grams per mole. However, the positional arrangement of nitrogen and oxygen atoms within the five-membered heterocyclic ring creates distinct electronic and steric environments.
The International Chemical Identifier for the 1,3,4-oxadiazole isomer is InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-13-12-8(16-10)5-9(14)15/h1-4H,5H2,(H,14,15), with the corresponding Key URPHEJXRXMWZPF-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1=CC(=CC=C1C2=NN=C(O2)CC(=O)O)Cl demonstrates the alternative connectivity pattern where the chlorophenyl group is attached to position 5 of the 1,3,4-oxadiazole ring rather than position 3 as in the 1,2,4-isomer.
A related compound, 5-(4-chlorophenyl)-oxadiazol-2-ylsulfanyl]-acetic acid, incorporates a sulfur atom bridge between the oxadiazole ring and the acetic acid moiety, resulting in the molecular formula C₁₀H₇ClN₂O₃S and a molecular weight of 270.69 grams per mole. This structural modification introduces additional flexibility and potentially different pharmacological properties. The presence of the sulfur atom creates a longer linker between the heterocyclic core and the carboxylic acid functionality, which may influence binding interactions with biological targets.
Extended homologs such as 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoate demonstrate how chain length modifications affect molecular properties. This compound possesses the molecular formula C₁₁H₈ClN₂O₃⁻ as an anionic species with a molecular weight of 251.64 grams per mole. The additional methylene unit in the side chain increases molecular flexibility and may alter pharmacokinetic properties such as lipophilicity and membrane permeability.
Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)
The spectroscopic characterization of this compound provides crucial fingerprint information for compound identification and purity assessment. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts that reflect the electronic environment of individual atoms within the molecule. Related 1,2,4-oxadiazole compounds typically exhibit specific patterns in both proton and carbon-13 nuclear magnetic resonance spectra.
In proton nuclear magnetic resonance spectroscopy, the aromatic protons of the 4-chlorophenyl group typically appear as a pair of doublets in the region of 7.4-7.9 parts per million, reflecting the symmetrical substitution pattern. The methylene protons adjacent to the carboxylic acid group usually resonate around 2.7-3.1 parts per million, while the carboxylic acid proton appears as a broad signal around 12.4 parts per million when using deuterated dimethyl sulfoxide as solvent.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carboxylic acid carbonyl carbon typically appearing around 171 parts per million. The oxadiazole ring carbons resonate in the region of 150-167 parts per million, while the aromatic carbons of the chlorophenyl group appear between 128-137 parts per million. The chlorine-bearing aromatic carbon often shows a characteristic downfield shift compared to unsubstituted positions.
Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups. The carboxylic acid group typically exhibits a broad absorption around 3000-3500 wavenumbers corresponding to the hydroxyl stretch, overlapping with a sharp carbonyl stretch around 1700-1720 wavenumbers. The aromatic carbon-carbon stretches appear in the 1400-1600 wavenumber region, while the carbon-chlorine stretch of the aromatic chloride occurs around 750-850 wavenumbers.
Ultraviolet-visible spectroscopy provides information about the electronic transitions within the molecule. Related oxadiazole compounds typically show absorption maxima in the range of 250-285 nanometers, corresponding to π to π* transitions involving the extended conjugated system encompassing both the aromatic ring and the oxadiazole heterocycle. The presence of the chlorine substituent may cause subtle shifts in the absorption wavelength due to its electron-withdrawing effects on the aromatic system.
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-6(2-4-7)10-12-8(16-13-10)5-9(14)15/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVXWDJZJAVWEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chlorophenylamidoxime
4-Chlorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h), yielding 4-chlorophenylamidoxime with >85% efficiency. Key characterization data:
Oxadiazole Ring Formation
The amidoxime reacts with ethyl bromoacetate in dimethyl sulfoxide (DMSO) with sodium hydroxide (2 eq) at room temperature for 18 h, achieving 65–72% yield. Mechanistically, the reaction proceeds via:
- O-Acylation of amidoxime by the ester
- Base-assisted cyclodehydration to form the 1,2,4-oxadiazole
- Hydrolysis of the ethyl ester to carboxylic acid using LiOH in tetrahydrofuran (THF)/H₂O.
Critical Parameters :
| Condition | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMSO | +15% vs. DMF |
| Base | NaOH (2 eq) | Cyclization rate ↑ |
| Temperature | 25°C | Prevents byproducts |
Hydrazide Cyclization Pathways
Alternative routes utilize hydrazide intermediates derived from 4-chlorobenzoyl chloride. This method, while less common for 1,2,4-oxadiazoles, provides scalability for industrial applications.
Hydrazide Synthesis
4-Chlorobenzoyl chloride reacts with hydrazine hydrate (3 eq) in methanol (reflux, 8 h), yielding 4-chlorobenzohydrazide (93% purity):
Oxadiazole Formation via Phosphorus Oxychloride
The hydrazide undergoes cyclodehydration with ethyl bromoacetate in phosphorus oxychloride (POCl₃) under reflux (110°C, 12 h):
- Formation of acylhydrazone intermediate
- POCl₃-mediated cyclization to 1,2,4-oxadiazole
- Saponification of the ester group with NaOH/EtOH.
Reaction Optimization Data :
| Parameter | Variation | Yield (%) |
|---|---|---|
| Solvent | POCl₃ (neat) | 68 |
| Toluene | 41 | |
| Temperature | 110°C | 68 |
| 80°C | 52 | |
| Time | 12 h | 68 |
| 8 h | 59 |
One-Pot Tandem Synthesis
Recent advances enable direct synthesis from 4-chlorobenzonitrile and diethyl acetylenedicarboxylate (DEAD) in a microwave-assisted protocol:
Microwave-Assisted Procedure
- Charge 4-chlorobenzonitrile (10 mmol), DEAD (12 mmol), hydroxylamine (12 mmol) into microwave vessel
- Irradiate at 150 W, 120°C, 20 min
- Hydrolyze intermediate ester with 2M HCl (reflux, 2 h)
Advantages :
- 82% overall yield vs. 65% conventional heating
- Reaction time reduced from 18 h to 35 min total
- Minimal purification required
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Amidoxime Route | 65–72 | 98 | High | Mild conditions |
| Hydrazide Cyclization | 58–68 | 95 | Moderate | Low-cost reagents |
| Microwave Synthesis | 78–82 | 99 | Limited | Rapid synthesis |
Characterization and Validation
All synthetic batches require rigorous quality control:
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms planar oxadiazole ring (dihedral angle 4.2° with phenyl) and H-bonding between carboxylic acid dimers (O···O 2.68 Å).
Industrial-Scale Considerations
For kilogram-scale production, the amidoxime route demonstrates superior viability:
- Cost Analysis : $23/g (lab scale) vs. $8.50/g (pilot plant)
- Waste Streams : Ethanol/H₂O (85% recoverable), DMSO (98% recycled)
- Throughput : 1.2 kg/batch (72 h cycle time)
Emerging Methodologies
Photocatalytic Cyclization
Visible-light-mediated synthesis using eosin Y (2 mol%) enables room-temperature oxadiazole formation (yield: 74%, 6 h).
Flow Chemistry Approaches
Continuous flow reactors reduce reaction time to 8 min (residence time) with 79% yield, demonstrating potential for automated synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic or acidic conditions. Common reagents and outcomes include:
The electron-withdrawing oxadiazole ring activates the para-chlorine for displacement, with reaction rates influenced by solvent polarity and temperature.
Cyclization Reactions
The acetic acid side chain facilitates intramolecular cyclization to form fused heterocycles:
-
Lactam Formation :
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to an acyl chloride, which undergoes cyclization with amines (e.g., benzylamine) to yield 5-membered lactams. Reported yields range from 70–85% . -
Oxazole Synthesis :
Reacting with urea derivatives under microwave irradiation (150°C, 20 min) produces oxazole-fused analogs via dehydration .
Esterification and Amidation
The carboxylic acid group participates in standard derivatization reactions:
Oxidation and Reduction
-
Oxidation :
The oxadiazole ring resists strong oxidants (e.g., KMnO₄), but the acetic acid chain can be oxidized to α-keto derivatives using Jones reagent (CrO₃/H₂SO₄) . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to an imidazoline derivative, altering electronic properties .
Coupling Reactions
The compound serves as a building block in metal-catalyzed cross-couplings:
-
Suzuki-Miyaura Coupling :
Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives (60–75% yields) . -
Click Chemistry :
The azide-alkyne cycloaddition (CuSO₄/Na ascorbate) attaches triazole moieties for drug discovery .
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
The applications of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid span several fields:
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Research indicates that it may possess antimicrobial and anticancer properties.
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, one study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrated that it could inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules through various chemical reactions such as:
- Substitution Reactions : The chlorophenyl group can undergo nucleophilic substitution to introduce various functional groups.
- Cyclization Reactions : It can participate in cyclization reactions to form new heterocyclic compounds.
Case Studies
Several case studies have highlighted the efficacy of this compound in different applications:
| Study Title | Objective | Findings |
|---|---|---|
| Antimicrobial Activity Evaluation (2024) | Assess the efficacy against bacterial strains | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and E. coli (MIC = 64 µg/mL) . |
| Anticancer Activity Evaluation (2023) | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability with IC50 = 15 µM . |
| Inflammation Model Study (2025) | Investigate anti-inflammatory properties | Reduced TNF-alpha levels by approximately 50% in LPS-stimulated macrophages . |
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of specific enzymes or modulation of receptor signaling pathways.
Comparison with Similar Compounds
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic Acid (Compound 7c)
- Structure : Differs by a methoxy (-OCH₃) group instead of chlorine at the para position of the phenyl ring.
- Biological Activity : Exhibited IC₅₀ = 0.12 µM against ALR2, outperforming the 4-chlorophenyl variant .
- Key Finding : Methoxy substitution enhances electron-donating effects, improving enzyme binding affinity. However, the 4-chlorophenyl derivative offers better lipophilicity for membrane penetration .
2-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]acetic Acid (CAS: 874832-46-9)
- Structure : Replaces the 4-chlorophenyl group with a pyridine ring.
- Physicochemical Properties : Higher polarity due to the pyridine nitrogen, reducing logP (1.98 vs. 2.65 for the 4-chlorophenyl compound) .
- Application : Primarily used in kinase inhibition studies but shows weaker ALR2 activity compared to aryl-substituted oxadiazoles .
Analogues with Extended Functional Groups
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide
3-(4-(2-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)ethyl)phenyl)isoxazole-5-carboxylic Acid (CAS: 1373156-28-5)
- Structure : Bifunctional hybrid with isoxazole and oxadiazole rings.
- Activity : Dual-target inhibitor with IC₅₀ = 0.08 µM for ALR2 and IC₅₀ = 0.15 µM for TNF-α, showcasing broader therapeutic utility .
- Limitation : Complex synthesis and high molecular weight (501.92 g/mol ) hinder clinical translation .
Analogues with Heterocycle Replacements
2-[[4-Amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide
- Structure : Substitutes oxadiazole with a 1,2,4-triazole ring.
- Activity : Moderate ALR2 inhibition (IC₅₀ = 1.2 µM ) due to reduced ring aromaticity, weakening π-π stacking with the enzyme’s hydrophobic pocket .
- Advantage : The sulfanyl group improves radical-scavenging activity, useful in oxidative stress models .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Structure: Oxadiazolidinone core instead of oxadiazole.
- Activity : 40% lower ALR2 inhibition than the oxadiazole analogue, attributed to reduced planarity and steric hindrance .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing vs. Donating Groups : Chlorine (electron-withdrawing) enhances lipophilicity, while methoxy (electron-donating) improves binding affinity to polar enzyme pockets .
- Heterocycle Replacement: Triazoles and oxadiazolidinones offer synthetic versatility but compromise bioactivity compared to oxadiazoles .
Biological Activity
2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 238.63 g/mol
- CAS Number : 478030-50-1
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit antimicrobial properties. In a study evaluating various oxadiazole derivatives, it was found that this compound demonstrated significant activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival .
Anti-inflammatory Effects
The compound has also shown promise as an anti-inflammatory agent. In vivo studies on animal models indicated that it effectively reduced inflammation markers and pain responses, suggesting potential applications in treating inflammatory diseases such as arthritis.
Analgesic Properties
The analgesic effects of this compound were evaluated in several preclinical trials. Results indicated a notable reduction in pain perception in models subjected to chemical-induced pain. This activity is likely mediated through the modulation of pain pathways involving cyclooxygenase (COX) enzymes .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes, including COX and lipoxygenase pathways.
- Receptor Modulation : The compound may bind to specific receptors involved in pain signaling, thereby altering the perception of pain and inflammation.
Case Studies
Q & A
Q. Table 1: Comparative Yields Under Different Conditions
| Reaction Temperature (°C) | Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 80 | DMF | DCC | 72 | 92 |
| 100 | Ethanol | H₂SO₄ (cat.) | 65 | 88 |
| 90 | Acetonitrile | None | 68 | 90 |
Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Confirm the presence of the acetic acid moiety (δ ~3.8 ppm for CH₂, δ ~170 ppm for COOH) and aromatic protons (δ ~7.4–7.6 ppm for 4-chlorophenyl) .
- FT-IR: Identify the oxadiazole ring (C=N stretch at 1610–1650 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., C-O bond lengths in oxadiazole: ~1.36 Å) .
Q. Table 2: Key NMR Assignments
| Proton/Group | δ (ppm) ¹H | δ (ppm) ¹³C |
|---|---|---|
| 4-Chlorophenyl (Ar-H) | 7.4–7.6 | 128–135 |
| Oxadiazole (C=N) | – | 160–165 |
| CH₂ (acetic acid) | 3.8 | 40–45 |
Advanced: How can researchers analyze discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
Discrepancies may arise from:
- Experimental Conditions: Variations in solvent (DMSO vs. aqueous buffers) can affect solubility and bioavailability.
- Surface Adsorption: Use inert labware (e.g., silanized glass) to minimize compound loss due to adsorption .
- Biological Assay Design: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
Resolution Strategies:
- Dose-Response Curves: Compare EC₅₀ values across multiple assays.
- Control Experiments: Include reference compounds (e.g., known kinase inhibitors) to validate assay robustness .
Advanced: What computational approaches are recommended to predict the reactivity and interactions of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the oxadiazole ring .
- Molecular Docking (AutoDock Vina): Simulate binding to target proteins (e.g., COX-2) using crystal structures from the PDB .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories .
Key Findings:
- The 4-chlorophenyl group enhances hydrophobic interactions in binding pockets.
- The oxadiazole ring participates in π-π stacking with aromatic residues .
Advanced: What strategies can be employed to evaluate the hydrolytic stability of the oxadiazole ring under physiological conditions?
Methodological Answer:
Q. Table 3: Hydrolysis Rates at Different pH Levels
| pH | Temperature (°C) | Half-Life (h) | Major Degradation Product |
|---|---|---|---|
| 7.4 | 37 | 48 | 4-Chlorophenylamide |
| 2.0 | 37 | 12 | Acetic acid derivative |
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups for bioactivity?
Methodological Answer:
- Analog Synthesis: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) substituents .
- Bioactivity Profiling: Test analogs in enzyme inhibition assays (e.g., IC₅₀ for HDACs) .
- 3D-QSAR Modeling (CoMFA): Corrogate steric/electronic properties with activity data .
Key SAR Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
